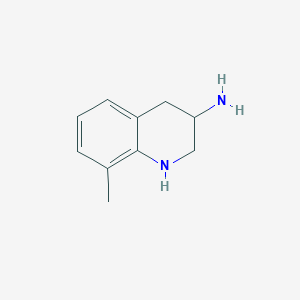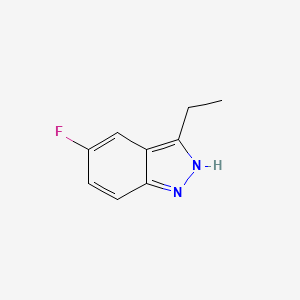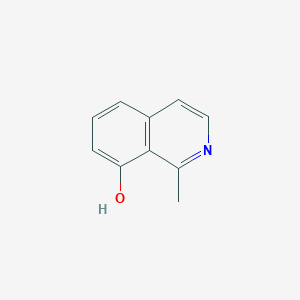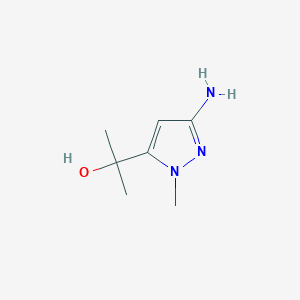
8-Methyl-1,2,3,4-tetrahydroquinolin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methyl-1,2,3,4-tetrahydroquinolin-3-amine is a chemical compound belonging to the class of tetrahydroquinolines. It is characterized by its molecular formula C10H14N2 and a molecular weight of 162.23 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methyl-1,2,3,4-tetrahydroquinolin-3-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of phenylethylamine with aldehydes in the presence of acidic catalysts, such as hydrochloric acid, at elevated temperatures
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 8-Methyl-1,2,3,4-tetrahydroquinolin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different tetrahydroquinoline derivatives.
Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are used under various conditions to achieve substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce different tetrahydroquinoline compounds.
Scientific Research Applications
8-Methyl-1,2,3,4-tetrahydroquinolin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases, including neurodegenerative disorders.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 8-Methyl-1,2,3,4-tetrahydroquinolin-3-amine involves its interaction with specific molecular targets and pathways. It may act on neurotransmitter systems, modulating the activity of receptors and enzymes involved in neurotransmission. The compound’s ability to cross the blood-brain barrier makes it a potential candidate for treating central nervous system disorders .
Comparison with Similar Compounds
- 1-Methyl-1,2,3,4-tetrahydroquinolin-8-amine
- 8-Methyl-1,2,3,4-tetrahydroquinolin-3-ol
- 1-Methyl-1,2,3,4-tetrahydroisoquinoline
Comparison: 8-Methyl-1,2,3,4-tetrahydroquinolin-3-amine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and development .
Properties
Molecular Formula |
C10H14N2 |
|---|---|
Molecular Weight |
162.23 g/mol |
IUPAC Name |
8-methyl-1,2,3,4-tetrahydroquinolin-3-amine |
InChI |
InChI=1S/C10H14N2/c1-7-3-2-4-8-5-9(11)6-12-10(7)8/h2-4,9,12H,5-6,11H2,1H3 |
InChI Key |
BTWLMPRGKZLLHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)CC(CN2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Hexahydro-2H-cyclopenta[b]furan-3a-carboxylic acid](/img/structure/B11919132.png)
![{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl}methanol](/img/structure/B11919139.png)


![Furo[3,2-b]pyridin-2-ylboronic acid](/img/structure/B11919160.png)


![3-Methyl-1,2,3,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B11919181.png)




